

# A Comparative Guide to Drug Release from Cleavable and Non-Cleavable PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety profile of drug conjugates. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of biologics. The choice between a cleavable and a non-cleavable PEG linker dictates the mechanism and rate of drug release, profoundly impacting the therapeutic window of the conjugated drug. This guide provides an objective comparison of drug release from these two linker types, supported by experimental data and detailed protocols.

### **Key Differences in Drug Release Mechanisms**

Cleavable and non-cleavable PEG linkers operate on fundamentally different principles to release their therapeutic payload.

Cleavable Linkers are designed to be severed under specific physiological conditions, leading to a rapid and targeted release of the drug.[1][2] This "triggered" release is advantageous for delivering high concentrations of a drug to the target site, such as a tumor microenvironment.

[3] Common cleavage mechanisms include:

 Acid-Labile (Hydrazone) Linkers: These linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).
 [3][4]



- Reductively Cleavable (Disulfide) Linkers: These linkers are cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream.[5]
- Enzymatically Cleavable (Peptide) Linkers: These linkers incorporate peptide sequences that are substrates for specific proteases, such as cathepsins, which are highly active within the lysosome.[6][7]

Non-Cleavable Linkers do not have a specific trigger for cleavage. Instead, the release of the drug relies on the complete proteolytic degradation of the antibody or protein carrier within the lysosome.[1][8] This process is generally slower and results in the drug being released with an attached amino acid residue from the carrier.[8][9] The primary advantage of non-cleavable linkers is their enhanced stability in systemic circulation, which can minimize off-target toxicity. [1][8]

### **Quantitative Comparison of Drug Release**

The kinetics of drug release vary significantly between cleavable and non-cleavable linkers, as well as among different types of cleavable linkers. The following tables summarize available quantitative data from various studies.

Table 1: Hydrolysis Kinetics of Hydrazone Linkers at Different pH

| Linker Type                    | Half-life (t½) at pH<br>5.0 | Half-life (t½) at pH<br>7.4 | Reference |
|--------------------------------|-----------------------------|-----------------------------|-----------|
| Acylhydrazone                  | 2.4 min                     | > 2.0 h                     | [7]       |
| Phenylketone-derived hydrazone | -                           | ~2 days (in plasma)         | [6]       |

Note: Data is compiled from different studies and experimental conditions may vary.

Table 2: Comparative Stability and Release from Different Linker Types



| Linker Type               | Condition      | % Drug<br>Release / Loss | Time | Reference |
|---------------------------|----------------|--------------------------|------|-----------|
| Val-Cit (Peptide)         | Mouse Plasma   | Susceptible to cleavage  | -    | [6]       |
| Asn-containing (Peptide)  | Mouse Plasma   | Stable                   | -    | [6]       |
| Val-Cit-PABC<br>(Peptide) | Mouse Plasma   | Unstable                 | -    | [10]      |
| OHPAS                     | Mouse Plasma   | Stable                   | -    | [10]      |
| Non-cleavable<br>(SMCC)   | In vivo (mice) | Slower clearance         | -    | [11]      |
| Cleavable (SPP)           | In vivo (mice) | Faster clearance         | -    | [11]      |

Note: This table provides a qualitative and quantitative summary from multiple sources and is intended for comparative purposes. "Clearance" in this context refers to the clearance of the antibody-drug conjugate, which is influenced by linker stability.

# **Experimental Protocols**

Accurate characterization of drug release requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

# **Protocol 1: In Vitro Plasma Stability Assay**

This assay assesses the stability of the drug-linker conjugate in plasma to predict its behavior in systemic circulation.

#### Materials:

- Antibody-Drug Conjugate (ADC)
- Freshly prepared plasma (e.g., human, mouse, rat)
- Phosphate-buffered saline (PBS)



- Incubator at 37°C
- Quenching solution (e.g., acetonitrile with internal standard)
- LC-MS/MS system
- ELISA plate reader and reagents (for total and conjugated antibody measurement)

#### Procedure:

- Dilute the ADC to a final concentration in the plasma of the desired species.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
- Immediately quench the reaction by adding the aliquot to a quenching solution to precipitate proteins and stop enzymatic activity.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant for the presence of released drug using a validated LC-MS/MS method.[12]
- In parallel, measure the concentration of total antibody and conjugated antibody at each time point using a validated ELISA method to determine the degree of drug deconjugation.[13]
- Calculate the percentage of drug released or the change in drug-to-antibody ratio (DAR) over time.[13]

# Protocol 2: Lysosomal Degradation and Catabolite Quantification Assay

This assay evaluates the release of the drug from both cleavable and non-cleavable linkers within a simulated lysosomal environment.

#### Materials:



- ADC
- Lysosomal fraction isolated from a relevant cell line or tissue
- Lysosomal extraction buffer
- Incubator at 37°C
- Quenching solution
- LC-MS/MS system or a sensitive ELISA for catabolite quantification[14]

#### Procedure:

- Incubate the ADC with the prepared lysosomal fraction at 37°C.
- Collect samples at various time points.
- Quench the reaction and process the samples to extract the released drug and its catabolites.
- Quantify the concentration of the released drug and its major catabolites (e.g., drug-linker-amino acid for non-cleavable linkers) using LC-MS/MS or a specific ELISA.[14][15]
- Plot the concentration of the released species over time to determine the release kinetics.

### **Protocol 3: Enzyme Cleavage Assay for Peptide Linkers**

This assay specifically measures the rate of cleavage of peptide linkers by relevant proteases.

#### Materials:

- ADC with a peptide linker
- Purified protease (e.g., Cathepsin B)[16]
- Enzyme assay buffer (specific to the protease)
- Incubator at 37°C



- · Quenching solution
- LC-MS/MS system

#### Procedure:

- Incubate the ADC with the purified protease in the appropriate assay buffer at 37°C.
- At defined time intervals, take aliquots and quench the enzymatic reaction.
- Analyze the samples by LC-MS/MS to quantify the amount of released drug.
- Determine the initial rate of cleavage from the linear portion of the drug release versus time curve.

## **Visualization of Drug Release Pathways**

The following diagrams illustrate the distinct pathways of drug release for cleavable and noncleavable PEG linkers.





Click to download full resolution via product page

Caption: Drug release pathway for cleavable linkers.





Click to download full resolution via product page

Caption: Drug release pathway for non-cleavable linkers.





Click to download full resolution via product page

Caption: General experimental workflow for ADC stability and drug release analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Cleavable versus non-cleavable ADC linker chemistry ProteoGenix [proteogenix.science]
- 2. Cleavable linkers in antibody—drug conjugates Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Introduction to Antibody-Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. ADC Plasma Stability Analysis Service Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comparative Guide to Drug Release from Cleavable and Non-Cleavable PEG Linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679194#characterization-of-drug-release-from-cleavable-vs-non-cleavable-peg21-linkers]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com